molecular formula C9H10N4 B2887357 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine CAS No. 60706-60-7

5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

Cat. No. B2887357
CAS RN: 60706-60-7
M. Wt: 174.207
InChI Key: YWRDVUFISVOFHY-UHFFFAOYSA-N
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Description

The compound “5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are important in the field of medicinal chemistry due to their presence in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, pyrazole derivatives can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . Another common method involves the cyclization of 1,3-diketones with hydrazines .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions. For instance, they can undergo electrophilic substitution reactions at the 3-position .

Scientific Research Applications

Crystallography and Molecular Structure

Research on compounds related to 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine has focused on understanding their crystal and molecular structures to establish predominant tautomeric forms and explore intramolecular interactions. For example, studies on pyrazolone derivatives have elucidated the crystal structure and demonstrated how molecular packing is influenced by hydrogen bonds, which could be fundamental for designing compounds with desired physical and chemical properties (Kimura, 1986).

Anticancer Activities

The pyrazole moiety is significant in pharmaceutical and medicinal chemistry, with novel pyrazole derivatives showing potent antiproliferative effects against cancer cells. Research indicates that certain pyrazole compounds possess cytotoxic effects, particularly against breast cancer and leukemic cells, by inducing cell death through apoptosis, highlighting their potential as small molecule inhibitors for cancer treatment (Ananda et al., 2017).

Antimicrobial Activities

The synthesis of N-phenylpyrazole derivatives has shown that these compounds exhibit significant antimicrobial properties, with some demonstrating inhibitory effects against pathogenic yeast and moulds comparable or superior to reference drugs. This suggests their potential as therapeutic antifungal agents, offering a new avenue for antimicrobial drug development (Farag et al., 2008).

Optical Properties

Research into the optical properties of antipyrine derivatives has revealed insights into the absorption, refraction, and dispersion parameters of these compounds, contributing to the understanding of their electronic structures and potential applications in materials science and photophysical studies (El-Ghamaz et al., 2017).

Novel Therapeutic Agents

The exploration of pyrazole derivatives extends to their use as antioxidants, analgesic, and anti-inflammatory agents, with studies indicating the potential of these compounds in treating various conditions due to their biological activities. Some derivatives have been shown to exhibit potent anti-inflammatory effects and promising activity against microbial strains, indicating their usefulness in developing new therapeutic agents (Gokulan et al., 2012).

Safety and Hazards

The safety and hazards associated with “5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine” are not known. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

5-(4-aminophenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,10H2,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRDVUFISVOFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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